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molecular formula C10H15NO B028111 3-(Benzylamino)propan-1-ol CAS No. 4720-29-0

3-(Benzylamino)propan-1-ol

Cat. No. B028111
M. Wt: 165.23 g/mol
InChI Key: ZQJXSIOFSZYGMH-UHFFFAOYSA-N
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Patent
US06559303B1

Procedure details

To a solution of benzaldehyde (10 g, 94.23 mmol) and trimethylorthoformate (15.5 mL, 141 mmol ) in MeOH (300 mL) was added dropwise 3-amino-1-propanol (7.21 mL, 94.23 mmol) at room temperature. The reaction was allowed to stir at room temperature for 5 hours followed by cooling to 0° C. in an ice bath. Sodium borohydride (3.56 g, 94.23 mmol) was added in two portions and when the bubbling stopped the solvent was evaporated. The resulting residue was partitioned between ethyl acetate (75 mL) and water (75 mL). The aqueous layer was extracted twice with ethyl acetate (75 mL). The ethyl acetate extracts were collected and washed twice with Brine (50 mL), dried over MgSO4, filtered, and concentrated. Drying afforded 14.42 g (93%) of the compound which was used in the next step of synthesis without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
7.21 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.COC(OC)OC.[NH2:16][CH2:17][CH2:18][CH2:19][OH:20].[BH4-].[Na+]>CO>[CH2:1]([NH:16][CH2:17][CH2:18][CH2:19][OH:20])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
15.5 mL
Type
reactant
Smiles
COC(OC)OC
Name
Quantity
7.21 mL
Type
reactant
Smiles
NCCCO
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.56 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by cooling to 0° C. in an ice bath
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned between ethyl acetate (75 mL) and water (75 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with ethyl acetate (75 mL)
CUSTOM
Type
CUSTOM
Details
The ethyl acetate extracts were collected
WASH
Type
WASH
Details
washed twice with Brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 14.42 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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